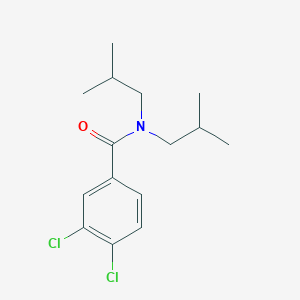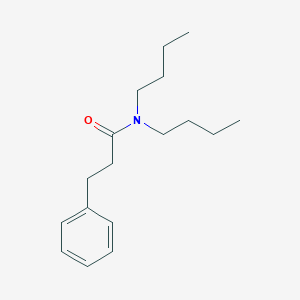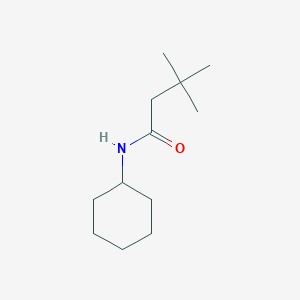
N-(3-bromobenzyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)butan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(3-bromobenzyl)butan-2-amine involves the nucleophilic substitution reaction. This can be achieved by reacting 3-bromobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with butan-2-amine. This process requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution or reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-bromobenzyl)butan-2-amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of primary or secondary amines, alcohols
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives
科学的研究の応用
Chemistry: N-(3-bromobenzyl)butan-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and advanced materials.
作用機序
The mechanism by which N-(3-bromobenzyl)butan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
N-(4-bromobenzyl)butan-2-amine: Similar structure but with the bromine atom at the para position.
N-(3-chlorobenzyl)butan-2-amine: Similar structure with a chlorine atom instead of bromine.
N-(3-bromobenzyl)propan-2-amine: Similar structure with a shorter alkyl chain.
Uniqueness: N-(3-bromobenzyl)butan-2-amine is unique due to the specific positioning of the bromine atom and the butan-2-amine moiety. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQKBKACWXYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405896 |
Source


|
| Record name | N-(3-bromobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869949-42-8 |
Source


|
| Record name | N-(3-bromobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)








